3-[(4-Chlorophenyl)sulfanyl]-4-nitrobenzoic acid
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Overview
Description
3-[(4-Chlorophenyl)sulfanyl]-4-nitrobenzoic acid is an organic compound that features a chlorophenyl group attached to a sulfanyl group, which is further connected to a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-4-nitrobenzoic acid typically involves the reaction of 4-chlorothiophenol with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfanyl]-4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, hydrochloric acid
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-[(4-Chlorophenyl)sulfanyl]-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for the development of new biochemical assays.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical compounds with anti-inflammatory or antimicrobial properties.
Industry: It can be utilized in the development of new materials with specific chemical and physical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol-containing proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)sulfanyl]propanoic acid
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 4-(2-{[4-{[3-(4-Chlorophenyl)propyl]sulfanyl}-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amino}ethyl)phenol
Uniqueness
3-[(4-Chlorophenyl)sulfanyl]-4-nitrobenzoic acid is unique due to the presence of both a nitro group and a sulfanyl group attached to a benzoic acid moiety This combination of functional groups provides a distinct set of chemical properties and reactivity patterns that are not commonly found in other similar compounds
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-4-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4S/c14-9-2-4-10(5-3-9)20-12-7-8(13(16)17)1-6-11(12)15(18)19/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCLVNODVNQGAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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